JSI287
Description
Contextualization of JSI287 as a Research Probe in Kinase Biology
Kinases, a family of over 500 enzymes, are pivotal in orchestrating cellular signaling processes in both healthy and diseased states, positioning them as critical targets for drug discovery, notably in cancer and inflammatory diseases. frontiersin.org Chemical probes are meticulously designed small molecules that selectively bind to and modulate the function of a specific protein target. This selective interaction allows researchers to elucidate the precise role of a protein within intricate living systems, including cells and organisms. frontiersin.org this compound fits this definition as a small synthetic molecule identified for its function as an ERK inhibitor. nih.gov The ongoing demand for high-quality chemical probes like this compound is crucial for advancing the understanding of various kinases' roles in multifaceted diseases. frontiersin.org
Historical Perspective on the Identification of this compound as an ERK Kinase Interrogator
The identification of this compound as an ERK kinase interrogator arose from the systematic screening of small molecule databases specifically designed to target ERK. nih.gov This effort was driven by the well-established understanding that the aberrant over-activation of the RAF-MEK-ERK signaling pathway plays a central role in numerous human cancers. nih.gov Consequently, ERK1/2 has gained considerable attention as a promising anticancer target. nih.gov Beyond oncology, the phosphorylation of ERK has been linked to the activation of Th17 cells, which are implicated in inflammatory diseases. nih.gov This connection underscored the potential of ERK inhibition as a therapeutic strategy for autoimmune conditions, particularly those mediated by T cells. nih.gov The research highlighting this compound's role as an ERK inhibitor and its effects was published in 2019, following its initial online publication in November 2018. nih.gov
Overview of this compound's Significance in Understanding Cellular Signaling Pathways
This compound's significance in understanding cellular signaling pathways is primarily demonstrated by its observed biological effects. Studies have shown that this compound can alleviate imiquimod (B1671794) (IMQ)-induced skin lesions in mice by acting through the ERK/IL-17 signaling pathway. nih.gov Its application led to a reduction in epidermal thickness, epidermis congestion, edema, and inflammatory cell infiltration in the affected skin. nih.gov Furthermore, this compound was found to decrease the release of key inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (B1171171) (IL-12), and Interleukin-17A (IL-17A). nih.gov The compound also influenced the expression of specific cellular components, regulating the mRNA expression of activating transcription factor 1 (ATF1) and the protein expression of ERK1/2 in IMQ-induced skin lesions. nih.gov These findings underscore this compound's utility in deciphering the molecular mechanisms underlying inflammatory responses and the critical role of the ERK pathway within them. nih.gov
Table 1: Observed Biological Effects of this compound in IMQ-Induced Psoriasis-like Dermatitis
| Effect Category | Specific Observation |
| Skin Lesion Alleviation | Reduced epidermal thickness |
| Decreased epidermis congestion | |
| Alleviated edema | |
| Reduced inflammatory cell infiltration | |
| Cytokine Modulation | Decreased release of inflammatory cytokines: IL-6, IL-12, IL-17A |
| Gene/Protein Regulation | Regulated mRNA expression of ATF1 |
| Regulated protein expression of ERK1/2 |
Scope and Academic Relevance of this compound Investigations
The investigations into this compound hold considerable academic relevance due to its capacity to serve as a precise tool for probing the ERK signaling pathway. The RAF-MEK-ERK pathway is a fundamental cascade that regulates numerous cellular functions, including proliferation, differentiation, and survival, and its dysregulation is implicated in a wide range of diseases. nih.govresearchgate.net By providing a selective means to inhibit ERK, this compound enables researchers to investigate the downstream consequences of ERK activity and its contribution to disease pathogenesis. Its potential as a candidate for psoriasis treatment, as suggested by studies, highlights its direct translational relevance in inflammatory disease research. nih.gov The use of such chemical probes is integral to basic research and drug discovery, facilitating the validation of target proteins' roles in disease and the development of novel therapeutic strategies. frontiersin.org Continued academic interest in this compound is expected to further illuminate the intricacies of ERK-mediated cellular processes and inflammatory pathways.
Properties
Molecular Formula |
C26H22Cl2FN5O2 |
|---|---|
Molecular Weight |
526.39 |
IUPAC Name |
(S)-7-(2-((2-chloro-4-fluorophenyl)amino)-5-methylpyrimidin-4-yl)-2-(1-(3-chlorophenyl)-2-hydroxyethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one |
InChI |
InChI=1S/C26H22Cl2FN5O2/c1-15-12-30-26(31-21-6-5-19(29)11-20(21)28)32-24(15)17-10-22-25(36)34(8-7-33(22)13-17)23(14-35)16-3-2-4-18(27)9-16/h2-6,9-13,23,35H,7-8,14H2,1H3,(H,30,31,32)/t23-/m1/s1 |
InChI Key |
JHGJUQUMQAHXRV-HSZRJFAPSA-N |
SMILES |
O=C1C2=CC(C3=NC(NC4=CC=C(F)C=C4Cl)=NC=C3C)=CN2CCN1[C@@H](C5=CC=CC(Cl)=C5)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JSI-287; JSI 287; JSI287 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Jsi287 Action
JSI287 as a Selective Extracellular Signal-Regulated Kinase (ERK1/2) Inhibitor
The Extracellular Signal-Regulated Kinase (ERK1/2) pathway, a crucial component of the Ras-Raf-MEK-ERK signaling cascade, plays a central role in various cellular processes, including proliferation, differentiation, survival, and inflammation. Over-activation of this pathway is implicated in numerous diseases, including cancers and autoimmune conditions nih.govhodoodo.com. Consequently, ERK1/2 has become a significant target for therapeutic intervention nih.gov.
Specificity of this compound for ERK Kinase Binding
This compound is a small synthetic molecule identified through a screening process of small molecule databases specifically targeting ERK kinase nih.gov. It has been characterized as an ERK inhibitor that exhibits a notable specificity for ERK kinase binding glixxlabs.com. This specificity is crucial for developing targeted therapies, as it aims to minimize off-target effects that could lead to undesirable outcomes glixxlabs.comglixxlabs.com. ERK1 and ERK2 are highly homologous isoforms, and inhibitors targeting this pathway can broadly affect both nih.gov. The precise binding mode of this compound, whether it acts as a catalytic inhibitor or a dual-mechanism inhibitor (which also prevents activating phosphorylation of ERK1/2 by MEK1/2), is not explicitly detailed in the provided search results bioregistry.io.
Inhibition Profile and Kinase Selectivity in In Vitro Systems
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit a biological process by 50% nih.govmedkoo.com. Kinase selectivity profiling involves assessing a compound's activity across a panel of different kinases to understand its specificity and potential off-target interactions glixxlabs.com. While this compound is consistently referred to as an ERK inhibitor and noted for its specificity nih.govglixxlabs.com, specific in vitro IC50 values for this compound against ERK1/2, or a detailed comprehensive kinase selectivity profile across a broad panel of kinases, were not explicitly provided within the scope of the current search results. Research indicates that this compound functions as an ERK inhibitor, alleviating imiquimod (B1671794) (IMQ)-induced skin lesions by affecting the ERK/IL-17 signaling pathway nih.gov.
Downstream Signaling Pathway Modulation by this compound
This compound's inhibitory action on ERK1/2 extends to modulating several key downstream signaling pathways involved in inflammatory and cellular responses.
Impact on the ERK/IL-17 Signaling Axis
This compound has been shown to alleviate imiquimod (IMQ)-induced mice skin lesions by modulating the ERK/IL-17 signaling pathway nih.govglixxlabs.com. The ERK pathway is known to activate T helper 17 (Th17) cells, which in turn induce inflammatory diseases nih.gov. The IL-23/IL-17 pro-inflammatory signaling pathway is a hallmark of inflammatory conditions such as psoriasis. This compound's intervention in this axis leads to a reduction in the release of several inflammatory cytokines, including interleukin-6 (IL-6), interleukin-12 (B1171171) (IL-12), and interleukin-17A (IL-17A) nih.govglixxlabs.com. This suppression of inflammatory cytokine release highlights this compound's potential in mitigating inflammatory responses.
Table 1: Impact of this compound on Inflammatory Cytokines in IMQ-Induced Skin Lesions
| Cytokine | Effect of this compound Treatment | Reference |
| IL-6 | Decreased release | nih.govglixxlabs.com |
| IL-12 | Decreased release | nih.govglixxlabs.com |
| IL-17A | Decreased release | nih.govglixxlabs.com |
Regulation of STAT3 Phosphorylation
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical signaling cascade frequently dysregulated in inflammatory diseases like psoriasis, where it contributes to keratinocyte proliferation and inflammation. Activated STAT3 also promotes the secretion of inflammatory cytokines such as IL-17A and IL-17F glixxlabs.com. While the provided information indicates that ERK and STAT3 pathways are both crucial in psoriasis pathogenesis and that topical application of this compound improved IMQ-induced psoriasis-like symptoms in mice, a direct statement on this compound's explicit regulation of STAT3 phosphorylation is not present. However, studies show that ERK activation (specifically p44/42 MAPK) can lead to STAT3 phosphorylation, suggesting an indirect influence of this compound on STAT3 via its ERK inhibition.
Influence on Activating Transcription Factor 1 (ATF1) mRNA Expression
This compound has been observed to regulate the mRNA expression of Activating Transcription Factor 1 (ATF1) in the context of IMQ-induced skin lesions nih.gov. ATF1 is a transcription factor involved in various cellular processes, and its mRNA expression can be influenced by ERK signaling nih.gov. The modulation of ATF1 mRNA expression by this compound represents another mechanism through which this compound exerts its cellular effects, further underscoring its multifaceted impact on gene regulation downstream of ERK inhibition nih.gov.
Biological Activities and Phenotypic Effects of Jsi287 in Preclinical Experimental Models
Investigations in Animal Models of Inflammatory Skin Conditions
Preclinical research has extensively utilized murine models to investigate the efficacy of JSI287 in inflammatory skin conditions, specifically focusing on its ability to alleviate psoriasis-like lesions. The imiquimod (B1671794) (IMQ)-induced psoriasis model is a widely recognized and clinically relevant murine model that closely mimics human plaque-type psoriasis. This model is characterized by key histopathological features such as epidermal thickening, infiltration of immune cells in both the dermis and epidermis, parakeratosis, and neovascularization. A hallmark of the disease in humans and this model is the pivotal role played by the IL-23/IL-17 cytokine axis. nih.govbioregistry.io
Alleviation of Imiquimod-Induced Psoriasis-Like Skin Lesions in Murine Models
In the established murine model of IMQ-induced psoriasis, this compound has been shown to alleviate the characteristic skin lesions. nih.govmdpi.com The over-activation of the RAF-MEK-ERK signaling pathway is known to play a central role in various inflammatory diseases, including psoriasis, where ERK1/2 is activated in the psoriatic epidermis. nih.govjscimedcentral.com Inhibition of ERK by this compound has been demonstrated to decrease psoriasiform lesions. jscimedcentral.com
The observed effects of this compound on IMQ-induced psoriasis-like lesions in mice are summarized qualitatively in the table below:
| Phenotypic Effect in IMQ-Induced Psoriasis Model | This compound's Influence |
| Epidermal Thickness | Alleviated/Reduced nih.gov |
| Epidermal Congestion | Ameliorated nih.gov |
| Edema | Ameliorated nih.gov |
| Inflammatory Cell Infiltration | Decreased nih.gov |
| Inflammatory Cytokines (IL-6, IL-12, IL-17A) | Decreased Release nih.gov |
Reduction of Epidermal Thickness
A prominent feature of psoriasis, both in human patients and in IMQ-induced murine models, is epidermal hyperplasia, leading to increased epidermal thickness. nih.govsciopen.com Studies have consistently shown that this compound significantly reduced epidermal thickness in IMQ-induced mice skin lesions. nih.gov This reduction is a crucial indicator of its therapeutic potential in mitigating psoriatic pathology.
Decrease in Inflammatory Cell Infiltration
Psoriasis is characterized by a dense infiltration of various inflammatory cells, including lymphocytes and neutrophils, into the dermis and epidermis. nih.govmdpi.com Research indicates that this compound effectively decreased this inflammatory cell infiltration in IMQ-induced skin lesions. nih.gov Furthermore, this compound's action extended to reducing the release of key inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12 (B1171171) (IL-12), and Interleukin-17A (IL-17A), which are central to the inflammatory cascade in psoriasis. nih.gov
Assessment of this compound's Modulatory Role in Immune Cell Activity in Research Models
This compound's modulatory role in immune cell activity is intrinsically linked to its mechanism as an ERK inhibitor. The ERK/IL-17 signaling pathway is critical in the pathogenesis of psoriasis. nih.govmdpi.com Over-activation of ERK can lead to the activation of T helper 17 (Th17) cells, which are known to induce inflammatory diseases. nih.gov By inhibiting ERK, this compound offers a potential therapeutic solution for autoimmune diseases, particularly those mediated by T cells. nih.gov In IMQ-induced skin lesions, this compound was observed to regulate the mRNA expression of activating transcription factor 1 (ATF1) and the protein expression of ERK1/2, highlighting its direct impact on this crucial signaling pathway within the immune response. nih.gov
Structure Activity Relationship Sar Studies and Analogue Exploration for Erk Inhibition
Methodologies for Investigating Structure-Activity Relationships Relevant to ERK Kinase Inhibition
Investigating Structure-Activity Relationships (SAR) for ERK kinase inhibition employs a diverse array of methodologies, ranging from traditional experimental approaches to advanced computational techniques. High-throughput phosphorylation assays are commonly utilized to screen chemical libraries and identify compounds capable of inhibiting ERK-mediated phosphorylation of its substrates nih.gov. Once initial hits are identified, more detailed SAR studies commence.
A cornerstone of SAR investigations involves both structure-based drug design (SBDD) and ligand-based drug design (LBDD) approaches nih.gov. SBDD leverages the three-dimensional structural information of the target protein, such as X-ray crystal structures of ERK, to understand the molecular interactions between the inhibitor and the kinase binding site nih.govbldpharm.com. This allows for the rational modification of compounds to optimize binding. Conversely, LBDD relies on the known activity of existing ligands to infer structural requirements for activity, particularly when the target protein's structure is unavailable nih.gov.
Key experimental and computational methodologies include:
In vitro Assays: These are essential for quantifying inhibitory activity (e.g., IC50 values) against ERK and assessing anti-proliferative effects in cell lines ebi.ac.ukmatrixscientific.com. Cell-based mechanistic assays further elucidate the compound's impact on the ERK signaling pathway within a biological context nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models, including 2D/3D-QSAR and multi-target QSAR, establish mathematical relationships between a compound's physicochemical properties and its biological activity. These models help predict the activity of new compounds and identify crucial structural features nih.govnih.govbioregistry.io.
Molecular Docking: This computational technique predicts the optimal binding orientation and affinity of a ligand within the ERK active site. It is instrumental in identifying starting compounds that effectively bind to the ATP binding pocket and guides the design of new inhibitors nih.govbldpharm.comebi.ac.ukmatrixscientific.com.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ERK-inhibitor complex over time, revealing binding stability, conformational changes, and the flexibility of the binding site nih.govbldpharm.comnih.gov.
Pharmacophore Modeling: This method identifies the essential spatial and electronic features required for a compound to interact effectively with the ERK target. Pharmacophore models, typically comprising features like hydrogen bond donors, acceptors, and hydrophobic centers, are crucial for virtual screening and lead optimization nih.gov.
Virtual Screening: Large chemical libraries are computationally screened using pharmacophore models or docking algorithms to rapidly identify potential lead compounds with desired binding characteristics nih.govnih.govnih.gov.
Identification of Key Structural Determinants for ERK Binding and Inhibition (General Principles)
The effective inhibition of ERK kinase activity is contingent upon specific structural features of the inhibitor that facilitate favorable interactions with the enzyme's binding pockets. ERK1 and ERK2 are proline-directed kinases, meaning they preferentially phosphorylate substrates containing a Pro-Xxx-Ser/Thr-Pro sequence. Beyond this consensus phosphorylation site, many ERK substrates possess specific docking motifs, such as D-docking sites or F-docking sites, which are essential for promoting substrate binding and stability. These docking sites represent potential allosteric targets for inhibitors.
A primary strategy for ERK inhibition involves targeting the ATP binding pocket within the kinase domain nih.govnih.govebi.ac.ukmatrixscientific.com. Kinase inhibitors are broadly categorized based on their binding modes:
Type I Inhibitors: These compounds bind to the active DFG-in conformation of the kinase in the ATP catalytic site. They often feature a heterocycle that mimics the purine (B94841) ring of ATP, forming key interactions within this conserved region nih.gov.
Type II Inhibitors: These inhibitors bind to the inactive (DFG-out) conformation of the kinase. This binding mode exploits an additional hydrophobic pocket immediately adjacent to the ATP-binding site, which becomes accessible due to a rearrangement of the activation loop nih.gov. This distinct binding mode can offer enhanced selectivity compared to ATP-competitive (Type I) inhibitors due to less conserved structural features in the inactive state.
General principles of structural determinants for ERK binding and inhibition include:
Hydrogen Bonding: Formation of crucial hydrogen bonds with backbone atoms or specific residues within the active site or allosteric pockets is a common feature of potent ERK inhibitors nih.gov.
Hydrophobic Interactions: Hydrophobic moieties within the inhibitor often engage with hydrophobic pockets in the ERK binding site, contributing significantly to binding affinity.
Pharmacophoric Features: Pharmacophore models for ERK inhibitors frequently highlight the importance of features such as multiple hydrogen bond acceptor atoms, a hydrogen bond donor atom, and several hydrophobic centers. These features dictate the spatial arrangement and electronic properties necessary for effective binding.
Conformational Adaptability: The ability of an inhibitor to induce or stabilize specific conformational states of ERK, particularly inactive conformations, can be a key determinant of its potency and selectivity . The activation loop of ERK undergoes significant conformational changes upon activation, and inhibitors that can recognize and stabilize specific loop conformations are often highly effective .
Molecular Extension: The rational extension of small molecular fragments that initially bind to the ERK kinase domain has proven to be a valid strategy for synthesizing more potent inhibitors by exploring adjacent binding regions ebi.ac.ukmatrixscientific.com.
Development and Characterization of JSI287 Analogues and Derivatives for Enhanced Specificity or Potency (Conceptual Framework)
The development and characterization of this compound analogues and derivatives for enhanced specificity or potency would conceptually involve a systematic and iterative process of rational drug design, guided by comprehensive SAR insights. This compound, identified as a specific ERK1/2 inhibitor, serves as an excellent lead compound for such exploration. The primary objective of analogue synthesis is to fine-tune its interactions with the ERK kinase, aiming for improved binding affinity, reduced off-target effects, and potentially novel mechanisms of action.
The conceptual framework for this process includes:
Lead Optimization based on SAR Data: Initial SAR studies on this compound would identify key functional groups and structural motifs crucial for its ERK inhibitory activity. For instance, the pyrimidine (B1678525) and pyrrolopyrazine core structures, along with the substituted phenyl rings, are likely candidates for modification. Understanding the role of each part of the molecule in binding to ERK, including hydrogen bonding, hydrophobic interactions, and steric fit within the active site, would guide subsequent modifications.
Rational Design Principles: Based on the identified key structural determinants (as discussed in Section 4.2), modifications to this compound would be designed. This could involve:
Modifying Substituents: Altering the nature, position, and number of substituents on the phenyl rings (e.g., chloro, fluoro groups) to optimize hydrophobic interactions or introduce new hydrogen bonding opportunities.
Scaffold Hopping/Bioisosteric Replacement: Replacing parts of the this compound core (e.g., the pyrimidine or pyrrolopyrazine moieties) with bioisosteric groups that maintain or enhance the desired interactions while potentially improving pharmacokinetic properties or reducing metabolic liabilities.
Extension Strategies: Designing analogues that extend into adjacent or allosteric pockets within the ERK enzyme, potentially leading to Type II or allosteric inhibitors with higher selectivity nih.gov.
Chiral Modifications: Given that this compound has a specific stereochemistry ((S)-configuration), exploring other stereoisomers or introducing additional chiral centers could uncover compounds with differential activity or improved binding.
Computational Guidance: As detailed in Section 4.4, computational tools would play a critical role in predicting the binding modes of new analogues, estimating their binding affinities, and identifying potential steric clashes or unfavorable interactions before synthesis. This "design-make-test-analyze" cycle would be significantly accelerated by in silico predictions.
Targeting Specific ERK Conformations: Analogues could be designed to preferentially bind to either the active or inactive conformations of ERK, or even to allosteric sites, to achieve enhanced specificity and overcome potential resistance mechanisms nih.gov.
Characterization for Enhanced Properties: Synthesized analogues would be rigorously characterized for:
Potency: Measured by IC50 values against ERK1/2 in biochemical assays.
Specificity: Assessed by profiling against a panel of other kinases to identify off-target activities and confirm selectivity for ERK.
Mechanism of Action: Investigated to confirm whether analogues maintain the same binding mode as this compound or exhibit novel inhibitory mechanisms.
This conceptual framework emphasizes a data-driven approach where each iteration of analogue design and synthesis is informed by the detailed understanding of this compound's interactions with ERK and the general principles governing kinase inhibition.
Computational Approaches in SAR Analysis of ERK Inhibitors
Computational approaches have become indispensable tools in modern drug discovery, significantly accelerating the SAR analysis and design of kinase inhibitors, including those targeting ERK. Computer-aided drug design (CADD) methodologies provide predictive power and mechanistic insights that complement experimental studies nih.gov.
Key computational approaches employed in SAR analysis of ERK inhibitors include:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity. Both 2D-QSAR (using 2D structural features) and 3D-QSAR (incorporating 3D molecular properties) are used to identify structural requirements for potency and to predict the activity of novel compounds nih.govnih.govbioregistry.io. Multi-target QSAR models can even predict activity against multiple ERK isoforms or related kinases nih.gov.
Molecular Docking: This technique predicts the optimal binding pose and affinity of a ligand within the active site of ERK. It is widely used for virtual screening of large compound libraries to identify potential hits that are likely to bind to the ATP binding pocket or other relevant sites nih.govbldpharm.comebi.ac.ukmatrixscientific.comnih.gov. Docking scores can provide an initial ranking of compounds based on their predicted binding strength.
Molecular Dynamics (MD) Simulations: MD simulations provide a time-dependent view of the interactions between ERK and its inhibitors. By simulating the atomic movements, MD can reveal the flexibility of the binding site, the stability of the protein-ligand complex, and conformational changes induced upon binding. This dynamic information is crucial for understanding the true nature of the interaction and for optimizing inhibitor design nih.govbldpharm.comnih.gov.
Pharmacophore Modeling: Pharmacophore models abstract the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to interact with a specific biological target. These models are generated from a set of known active compounds or from the protein's binding site. They are then used for virtual screening to identify new compounds that fit the pharmacophoric requirements, thereby enriching hit rates nih.gov.
Virtual Screening (VS): Leveraging molecular docking and pharmacophore models, virtual screening rapidly filters large databases of commercially available or synthetically accessible compounds in silico. This significantly reduces the number of compounds that need to be experimentally tested, saving time and resources nih.govnih.govnih.gov.
Fragment-Based Drug Discovery (FBDD): While not exclusively computational, FBDD often heavily relies on computational methods to identify small molecular fragments that bind weakly to the target. These fragments are then grown or linked to develop more potent inhibitors. Computational tools assist in identifying fragment binding sites and guiding the fragment elaboration process.
Free Energy Calculations: More advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and alchemical free energy methods, can be used to calculate the binding free energies of inhibitors, providing a more accurate prediction of binding affinity than simple docking scores.
These computational approaches are integrated into an iterative design cycle, enabling researchers to rationally design, predict, and refine potential ERK inhibitors, ultimately leading to the discovery of compounds with enhanced potency and specificity.
Advanced Research Methodologies Applied in Jsi287 Studies
In Vitro Cell Culture Models for Compound Evaluation
In vitro cell culture models provide a controlled environment to assess the direct effects of compounds on specific cell types, offering initial insights into their biological activity and mechanisms before proceeding to more complex in vivo systems.
HaCaT cells are a widely utilized spontaneously immortalized human keratinocyte cell line, serving as a valuable tool for exploring epidermal homeostasis and associated pathologies wikipedia.org. These cells retain key metabolic properties of primary skin cells and are instrumental in studying keratinocyte proliferation, differentiation, and inflammatory responses relevant to skin disorders such as psoriasis wikipedia.orgfishersci.canih.govwikidata.org. In psoriasis research, HaCaT cells are often stimulated with inflammatory cytokines, including TNF-α, IL-17A, IL-22, and IL-1α, to establish in vitro models mimicking psoriatic conditions, thereby allowing for the evaluation of potential therapeutic agents wikidata.orgmims.com. The ERK signaling pathway, which JSI287 targets, is critically involved in keratinocyte proliferation and inflammatory processes observed in psoriatic epidermis mims.com.
EL-4 cells, a mouse T-lymphoma cell line, are frequently employed in immunological studies to investigate immune cell activation and the production of cytokines, particularly in the context of inflammatory diseases. Research into anti-psoriatic compounds often involves assessing their capacity to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-17, in immune cell lines like EL-4. Given that the ERK pathway is known to activate Th17 cells and contribute to inflammatory diseases, the inhibition of this pathway, as achieved by this compound, represents a potential therapeutic strategy for autoimmune conditions.
Keratinocyte Cell Lines (e.g., HaCaT cells)
In Vivo Animal Models for Biological Activity Assessment
In vivo animal models are indispensable for evaluating the biological activity and therapeutic efficacy of compounds within a complex living system, providing a more comprehensive understanding of their effects.
The imiquimod (B1671794) (IMQ)-induced psoriasis-like murine model is a well-established and clinically relevant animal model widely used for studying the pathogenesis and potential treatments for psoriasis. This model effectively recapitulates several key histological and immunological features of human plaque-type psoriasis, including epidermal thickening (hyperkeratosis and parakeratosis), significant inflammatory cell infiltration, and the activation of the IL-23/IL-17 cytokine axis, a hallmark of human psoriasis. The induction of psoriasis-like lesions in this model is achieved through the topical application of IMQ, which acts as a Toll-like Receptor 7 (TLR7) agonist.
Studies have demonstrated that this compound, an ERK1/2 inhibitor, effectively alleviates imiquimod-induced skin lesions in mice mims.com. Research findings indicate that this compound significantly reduces epidermal thickness, mitigates epidermal congestion and edema, and decreases the infiltration of inflammatory cells within the lesional skin. Furthermore, this compound has been shown to suppress the secretion of critical inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (B1171171) (IL-12), and Interleukin-17A (IL-17A). These comprehensive findings underscore this compound's promising potential as a therapeutic agent for psoriasis.
Table 1: Effects of this compound in Imiquimod-Induced Psoriasis-Like Murine Models
| Parameter Assessed | Effect of this compound Treatment | Source |
| Epidermal Thickness | Reduced | |
| Epidermal Congestion | Relieved | |
| Edema | Relieved | |
| Inflammatory Cell Infiltration | Decreased | |
| Secretion of IL-6 | Decreased | |
| Secretion of IL-12 | Decreased | |
| Secretion of IL-17A | Decreased |
Molecular Biology Techniques for Mechanism Elucidation
Molecular biology techniques are essential for dissecting the precise molecular pathways and targets through which a compound exerts its biological effects.
Gene expression analysis, particularly quantitative real-time reverse transcription polymerase chain reaction (RT-qPCR), is a highly sensitive and reliable method for quantifying specific messenger RNA (mRNA) levels within biological samples. The process typically involves isolating total RNA, reverse-transcribing mRNA into complementary DNA (cDNA), and subsequently amplifying a specific segment of the cDNA using gene-specific primers, with fluorescence monitored in real-time. This technique allows for the relative quantification of transcript levels, providing crucial insights into changes in gene expression in response to various stimuli or treatments.
In studies investigating the therapeutic actions of this compound, gene expression analysis has been instrumental in elucidating its molecular mechanisms. For example, research has revealed that this compound regulates the mRNA expression of activating transcription factor 1 (ATF1) in skin lesions induced by imiquimod. Furthermore, it was observed that this compound modulated the protein expression of ERK1/2, which is consistent with its established role as an ERK inhibitor. These detailed molecular analyses confirm that this compound exerts its anti-psoriatic effects by specifically modulating gene and protein expression within the ERK/IL-17 signaling pathway.
Protein Expression and Phosphorylation Analysis (e.g., Western Blot, ELISA)
Protein expression and phosphorylation are critical indicators of cellular signaling pathways and are frequently analyzed in studies involving compounds like this compound, an ERK1/2 inhibitor researchgate.netresearchgate.netnih.gov. Two primary techniques for this analysis are Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Western Blotting Western blotting is a widely utilized method for detecting and quantifying target proteins, including those present at low levels in complex mixtures nih.gov. It is particularly valuable for investigating post-translational modifications such as phosphorylation bioregistry.io. The technique involves separating proteins by molecular weight using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies. For phosphorylation studies, phospho-specific antibodies are used to detect the modified protein, while a pan-antibody for the total protein allows for quantitative analysis of the phosphorylation status bldpharm.comscirp.org. Multiplex fluorescent Western blotting can be employed to detect both phosphorylated and total protein on the same blot, enhancing quantitative accuracy scirp.orgnih.gov. Proper sample preparation, including the use of phosphatase inhibitors, is crucial to prevent dephosphorylation during lysate handling scirp.orgnih.gov.
ELISA ELISA is another robust immunoassay for detecting and quantifying proteins, offering high sensitivity and precision nih.gov. For phosphorylation analysis, ELISA can provide superior quantitative data compared to Western blotting, especially when using a protein-specific capture antibody and a phosphorylation-specific secondary antibody scirp.org. ELISA protocols are generally faster and require less sample preparation, making them suitable for high-throughput analysis nih.gov.
In the context of this compound, as an ERK1/2 inhibitor, these techniques are fundamental for assessing the compound's impact on the phosphorylation status of ERK1/2 and other proteins within the MAPK signaling pathway, which is activated in conditions like psoriasis nih.gov. Studies have shown that this compound can regulate the protein expression of ERK1/2 in imiquimod-induced skin lesions.
Cytokine and Chemokine Quantification (e.g., ELISA)
The quantification of cytokines and chemokines is essential for understanding inflammatory responses and immune modulation. ELISA is a widely used and effective tool for this purpose.
ELISA for Cytokine/Chemokine Quantification The traditional sandwich ELISA is a cost-effective, specific, precise, and sensitive method for detecting and quantifying a single cytokine or chemokine in a given sample. This technique involves coating a plate with a capture antibody specific to the target protein, followed by the addition of the sample, and then detection with a conjugated antibody. ELISA can measure cytokines produced in cell culture media, as well as ex vivo cytokine levels in plasma and serum.
Multiplex Bead Array Technology For a more comprehensive analysis, multiplex bead array technology extends the principles of ELISA, enabling the simultaneous quantification of a large number of cytokines and chemokines within a single sample. This approach provides researchers with greater flexibility to investigate complex immune responses in both in vivo and in vitro settings.
Research Findings with this compound Studies on this compound have demonstrated its ability to reduce the secretion of key inflammatory cytokines. Specifically, this compound has been shown to decrease the release of inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Interleukin-17A (IL-17A) researchgate.netresearchgate.net. This reduction in cytokine levels is a significant finding that underscores this compound's potential as an anti-inflammatory agent.
Table 1: Effects of this compound on Inflammatory Cytokine Secretion
| Cytokine/Chemokine | Effect of this compound Treatment | Reference |
| IL-6 | Reduced secretion | researchgate.netresearchgate.net |
| IL-12 | Reduced secretion | researchgate.netresearchgate.net |
| IL-17A | Reduced secretion | researchgate.netresearchgate.net |
Advanced Imaging and Histopathological Techniques for Tissue Analysis
Advanced imaging and histopathological techniques are indispensable for evaluating tissue morphology, cellular changes, and the extent of pathological conditions. These methods provide crucial insights into the structural effects of compounds like this compound on diseased tissues.
Histopathology Histopathology involves the microscopic analysis of tissue samples to differentiate between various tissue states, such as benign versus malignant growths, and to assess morphological details. It remains the gold standard for precise disease diagnosis and is vital for understanding disease progression and treatment response. Techniques include tissue processing, embedding, sectioning, cryosesectioning, and various histological staining methods like Hematoxylin and Eosin (H&E) and special stains. Immunohistochemical and immunofluorescence techniques are also applied to detect specific proteins or cellular components within tissue sections.
Advanced Imaging Modalities Modern histopathology is increasingly integrated with advanced imaging technologies. Automated digital microscopy and live-cell imaging instrumentation enable researchers to perform a wide array of imaging experiments, from routine microscopy to cutting-edge live-animal multi-photon microscopy. Multiphoton imaging (MPM), for instance, is a label-free technique offering advantages such as low photodamage, high penetration depth, and subcellular resolution in unstained tissues, making it suitable for quantitative histopathology analysis. Virtual histopathology, an emerging technology, employs advanced computational methods, including machine learning and deep learning, to analyze tissue images, simulate staining, and enhance diagnostic precision.
Research Findings with this compound In studies investigating this compound's effects on psoriasis, histopathological analyses have been critical. This compound has been shown to alleviate several key histological features associated with psoriasis, including:
Reduction in epidermal thickness researchgate.netresearchgate.net
Relief of epidermal congestion and edema researchgate.netresearchgate.net
Decrease in inflammatory cell infiltration researchgate.netresearchgate.net
These findings, derived from tissue analysis, demonstrate this compound's capacity to mitigate the structural and cellular abnormalities characteristic of psoriatic lesions.
Computational Chemistry and Molecular Modeling Approaches (General applicability to small molecule research)
Computational chemistry and molecular modeling are powerful tools in modern small molecule research, significantly accelerating the drug discovery process. These approaches use physics-based algorithms and computer simulations to predict chemical properties and simulate molecular interactions.
Applications in Drug Discovery Computational methods are routinely applied across various stages of drug discovery, including:
Hit Identification: Identifying chemical compounds with promising activity toward a target.
Lead Generation: Improving the potency of hit compounds against the target.
Lead Optimization: Optimizing lead compounds to generate drug-like molecules with beneficial pharmacological effects.
These approaches assist in target identification (e.g., receptors or enzymes) and the design and optimization of new drug-like compounds.
Key Computational Approaches
Virtual Screening (VS) and Molecular Docking: These are broadly applied methods in structure-based drug design (SBDD). Virtual screening filters large collections of virtual compounds against a selected target, while molecular docking predicts the binding pose and affinity of a ligand to a protein target.
De Novo Design: This approach focuses on building new molecules from fragments, often used to transform small fragments into a single drug-like compound.
Classical Molecular Dynamics (MD) Simulations: MD simulations compute the time evolution of a system by applying force fields (e.g., AMBER, OPLS-AA, GROMOS, GAFF, CgFF) that describe biomolecular systems. These simulations are crucial for studying conformational flexibility and the energetics and kinetics of ligand binding to target proteins.
Free Energy Calculations: Techniques like Free Energy Perturbation (FEP+) are used to computationally predict protein-ligand binding and other molecular properties with high accuracy.
Computational chemistry plays a vital role in understanding the interactions of small molecules, such as this compound, with their biological targets, guiding the design and optimization of compounds with desired pharmacological profiles.
Future Directions and Emerging Research Avenues for Jsi287
Exploration of JSI287 as a Research Tool for Dissecting ERK-Mediated Pathways Beyond Initial Discoveries
The ERK pathway is a fundamental signaling cascade involved in a multitude of cellular processes, including cell proliferation, differentiation, survival, migration, and cell cycle progression. creative-diagnostics.complos.organygenes.comfrontiersin.orgmdpi.com While this compound's initial utility was demonstrated in inflammatory skin diseases, its precise inhibitory action on ERK1/2 makes it an ideal tool to investigate the nuanced roles of this pathway in other biological systems. For instance, this compound could be employed to:
Investigate Cell Metabolism and Protein Synthesis : ERK signaling is known to regulate cellular metabolism and protein synthesis. dntb.gov.uafrontiersin.org this compound could help delineate the specific contribution of ERK1/2 to these basal cellular functions, providing insights into metabolic disorders or protein synthesis dysregulation.
Decipher Synaptic Plasticity : The ERK pathway is implicated in synaptic plasticity, particularly long-term potentiation (LTP) in hippocampal neurons, which is crucial for learning and memory. creative-diagnostics.com this compound could be used to dissect the precise molecular mechanisms by which ERK activity influences neuronal function and cognitive processes.
Study T-Cell Activation and Allograft Rejection : Research indicates that ERK inhibition can promote the engraftment of allografts by reprogramming T-cell metabolism. researchgate.net this compound offers a specific means to further explore the role of ERK in T-cell activation, differentiation, and immune responses in contexts beyond autoimmune skin diseases, potentially revealing novel immunosuppressive strategies.
Analyze Angiogenesis : While angiogenesis can be related to disease (e.g., psoriasis, cancer), it is also a fundamental physiological process. ERK1/2 signaling is involved in the proliferation of endothelial cells during angiogenesis. creative-diagnostics.com this compound could be used to precisely map the ERK-dependent mechanisms underlying new blood vessel formation in non-pathological or developmental contexts.
Investigation of Unexplored Molecular Targets and Off-Target Interactions at the Cellular Level
Although this compound has been characterized as highly specific for ERK kinase binding, creative-diagnostics.comfrontiersin.org a comprehensive pharmacological understanding necessitates the rigorous investigation of potential off-target interactions. This is crucial for fully characterizing its mechanism of action and potential broader cellular effects.
Proteomic and Kinome Profiling : Unbiased proteomic approaches, such as quantitative mass spectrometry, and kinome-wide profiling can be employed to identify proteins whose phosphorylation or expression levels are altered by this compound treatment, beyond the direct ERK substrates. This can reveal unexpected targets or downstream signaling pathways.
Phenotypic Screening : High-throughput phenotypic screens in diverse cell lines or primary cell cultures can uncover cellular responses not directly attributable to canonical ERK inhibition, suggesting novel off-target interactions.
Computational Prediction and Experimental Validation : In silico methods, including molecular docking and molecular dynamics simulations, can predict potential off-target binding sites based on structural similarity. plos.orgresearchgate.netoup.comtandfonline.com These computational predictions can then be experimentally validated using techniques like CRISPR-based systems for target validation, or biochemical assays to confirm binding and functional inhibition. researchgate.netnih.govyoutube.commdpi.com
Elucidation of this compound's Role in Other Biological Processes Not Directly Related to Disease Pathogenesis
Beyond its therapeutic implications for specific diseases, this compound can serve as a valuable chemical probe to unravel fundamental biological processes where ERK signaling plays a role, independent of a disease state.
Cellular Homeostasis and Basic Physiology : ERK is a key regulator of basic cellular functions such as cell growth, proliferation, and apoptosis. creative-diagnostics.complos.organygenes.comfrontiersin.orgmdpi.com this compound can be used to precisely dissect the contribution of ERK1/2 to these processes under normal physiological conditions, helping to establish baseline regulatory mechanisms.
Developmental Biology : Given ERK's role in cell differentiation and development, creative-diagnostics.comanygenes.comfrontiersin.orgmdpi.com this compound could be applied in developmental models (e.g., zebrafish, Drosophila, or mammalian embryoid bodies) to understand how ERK activity precisely orchestrates cell fate decisions and tissue patterning.
Stress Response Pathways : ERK pathways are also activated by cellular stresses. creative-diagnostics.com this compound could be utilized to investigate the specific contribution of ERK1/2 to cellular stress responses and adaptation mechanisms, providing insights into cellular resilience.
Development of Novel Experimental Systems and Methodologies for this compound Research
Current research on this compound primarily relies on in vivo imiquimod-induced mouse models and in vitro keratinocyte cultures. creative-diagnostics.complos.orgplos.orgresearchgate.netdntb.gov.uayoutube.commdpi.comnih.govfrontiersin.orgmdpi.comfrontiersin.org Advancing the experimental systems will enable more nuanced and physiologically relevant studies.
Organoid Models : Development and utilization of organoid models (e.g., skin organoids, gut organoids, or immune organoids) can provide more complex, three-dimensional in vitro systems that better mimic in vivo tissue architecture and cellular interactions, allowing for a more accurate assessment of this compound's effects.
Advanced 3D Cell Culture Systems : Beyond organoids, enhanced 3D cell culture systems, including microfluidic devices, can offer controlled microenvironments for studying this compound's impact on cell behavior, migration, and intercellular communication with higher precision and throughput. The use of human psoriatic skin substitutes, which are two-layered (dermis and epidermis) and enriched in T cells, represents a step in this direction and could be further refined. dntb.gov.uatandfonline.comresearchgate.net
CRISPR-Based Functional Genomics : Integrating this compound studies with CRISPR-Cas9 gene editing technologies (e.g., CRISPR activation/inhibition, or gene knockout/knockdown of specific ERK pathway components) can help validate direct targets, identify compensatory pathways, and understand the genetic context-dependency of this compound's action. nih.govyoutube.commdpi.com
Live-Cell Imaging and Biosensors : Employing advanced live-cell imaging techniques combined with fluorescent biosensors for ERK activity could provide real-time, dynamic insights into how this compound modulates ERK signaling kinetics and spatial localization within living cells.
Theoretical Frameworks for Predicting this compound's Interactions in Complex Biological Systems
Computational approaches are critical for predicting and understanding the complex interactions of small molecules like this compound within biological systems, guiding experimental design and interpretation.
Molecular Docking and Dynamics Simulations : These techniques can be used to predict the binding modes, affinities, and conformational changes of this compound with ERK1/2 and other potential targets. This can help rationalize its specificity and inform the design of derivatives with improved properties. plos.orgresearchgate.netoup.comtandfonline.com
Network Pharmacology : By integrating this compound's known and predicted targets with comprehensive biological network data (e.g., protein-protein interaction networks, gene regulatory networks), network pharmacology can elucidate the broader impact of this compound on cellular pathways and identify potential off-target effects or synergistic interactions. mdpi.comresearchgate.net
Machine Learning and Artificial Intelligence (AI) : AI and machine learning models, trained on vast datasets of drug-target interactions and chemical structures, can predict novel targets for this compound or anticipate its effects in different biological contexts. These models can also identify structural features critical for its activity, guiding lead optimization. plos.orgresearchgate.netoup.comtandfonline.comnih.gov
Systems Biology Modeling : Developing comprehensive mathematical models of the ERK signaling pathway and its crosstalk with other pathways can allow for in silico simulations of this compound's effects. Such models can predict dose-dependent responses, identify critical regulatory nodes, and explore the robustness or fragility of the pathway to inhibition, accounting for complex feedback loops and cellular heterogeneity. plos.org
These future directions underscore the potential of this compound as a versatile research tool, capable of advancing our understanding of fundamental ERK-mediated biology and exploring novel therapeutic avenues.
Q & A
Basic Research Questions
Q. How can researchers identify gaps in existing literature on JSI287?
- Methodological Approach : Conduct a systematic literature review using databases like PubMed or Web of Science. Use Boolean operators (e.g., "this compound AND mechanism") to filter studies. Prioritize recent publications and meta-analyses to assess unresolved questions. Evaluate inconsistencies in reported outcomes (e.g., efficacy, toxicity) to pinpoint gaps .
- Example Workflow :
Define scope (e.g., "this compound in neurodegenerative diseases").
Use citation tracking tools to map key studies.
Tabulate contradictory findings (see Table 1).
Q. What experimental design principles are critical for initial this compound studies?
- Key Considerations :
- Controls : Include positive/negative controls to validate assay specificity.
- Replicates : Use ≥3 biological replicates to account for variability .
- Dose-Response Curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to establish EC50/IC50 values .
- Data Validation : Cross-verify results with orthogonal techniques (e.g., Western blot vs. ELISA for protein quantification) .
Q. How can reproducibility be ensured in this compound research?
- Best Practices :
- Document protocols in detail (e.g., buffer compositions, incubation times) .
- Share raw data and code via repositories like Zenodo or GitHub.
- Use blinded analysis to minimize bias in subjective measurements (e.g., histological scoring) .
Q. What methodologies are effective for synthesizing primary data on this compound?
- Data Collection :
- In Vitro : Use high-content screening for phenotypic analysis .
- In Vivo : Apply longitudinal sampling to track pharmacokinetics .
- Validation : Triangulate findings with computational models (e.g., molecular docking for binding affinity predictions) .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound experimental data?
- Analytical Framework :
Identify Principal Contradictions : Determine if discrepancies arise from methodological differences (e.g., cell line variability) or intrinsic compound behavior .
Iterative Reanalysis : Apply statistical tests (e.g., ANOVA with post-hoc correction) to isolate confounding variables .
- Case Study : If Study A reports this compound as cytotoxic (IC50 = 10 µM) and Study B finds no effect, compare cell viability assays (MTT vs. ATP luminescence) and culture conditions (e.g., serum concentration) .
Q. What strategies optimize experimental protocols for this compound under varying conditions?
- Protocol Refinement :
- Parameter Screening : Use design-of-experiment (DoE) software to test interactions between variables (e.g., pH, temperature) .
- Sensitivity Analysis : Rank factors (e.g., incubation time, solvent type) by impact on outcomes using Monte Carlo simulations .
Q. How can interdisciplinary approaches enhance this compound research?
- Integration Examples :
- Bioinformatics : Map this compound-target interactions via STRING or KEGG pathway analysis .
- Material Science : Develop nanoformulations to improve bioavailability .
- Collaborative Workflows : Establish shared data lakes for multi-omics integration (e.g., proteomics + metabolomics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
